molecular formula C7H12N2O2 B13176692 1-(1-Methylethyl)-2,5-piperazinedione

1-(1-Methylethyl)-2,5-piperazinedione

Katalognummer: B13176692
Molekulargewicht: 156.18 g/mol
InChI-Schlüssel: AYKPPDPGIFCBQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Methylethyl)-2,5-piperazinedione is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a piperazine ring substituted with a methylethyl group, which can influence its chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylethyl)-2,5-piperazinedione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-methylethylamine with diethyl oxalate, followed by cyclization to form the piperazine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Methylethyl)-2,5-piperazinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The methylethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1-Methylethyl)-2,5-piperazinedione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-(1-Methylethyl)-2,5-piperazinedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(1-Methylethyl)-2,5-diketopiperazine: Similar structure but with different substituents.

    1-(1-Methylethyl)-2,5-diazepinedione: Contains a diazepine ring instead of a piperazine ring.

    1-(1-Methylethyl)-2,5-pyrrolidinedione: Features a pyrrolidine ring.

Uniqueness

1-(1-Methylethyl)-2,5-piperazinedione is unique due to its specific substitution pattern and the presence of the piperazine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C7H12N2O2

Molekulargewicht

156.18 g/mol

IUPAC-Name

1-propan-2-ylpiperazine-2,5-dione

InChI

InChI=1S/C7H12N2O2/c1-5(2)9-4-6(10)8-3-7(9)11/h5H,3-4H2,1-2H3,(H,8,10)

InChI-Schlüssel

AYKPPDPGIFCBQV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CC(=O)NCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.